molecular formula C21H15ClN2O2S B2420813 2-(4-chlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide CAS No. 477326-00-4

2-(4-chlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide

Cat. No.: B2420813
CAS No.: 477326-00-4
M. Wt: 394.87
InChI Key: VHIDGYHXGPOUOV-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

  • A study conducted by Nafeesa et al. (2017) described the synthesis and characterization of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, focusing on their antibacterial and anti-enzymatic potential, supported by hemolytic activity analysis. This study provides insights into the structural elucidation of similar molecules using various spectral analytical techniques (Nafeesa, Aziz-ur-Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017).

Antitumor Activity

  • Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings and evaluated their antitumor activity in vitro. This study highlights the potential of similar acetamide derivatives in cancer research (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial Screening

  • Saravanan et al. (2016) explored the structural orientation and intermolecular interactions of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide. Their study contributes to understanding the antibacterial properties of such compounds (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).

Enzyme Inhibition

  • Rehman et al. (2013) conducted a study on 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, focusing on their activity against acetylcholinesterase and butyrylcholinesterase enzymes. This research is crucial for understanding the potential of acetamide derivatives in enzyme inhibition (Rehman, Fatima, Abbas, Abbasi, Khan, Ashraf, Ahmad, & Ejaz, 2013).

Antibacterial Agents

  • Desai et al. (2008) synthesized and evaluated various acetamide derivatives for their antibacterial activity against gram-positive and gram-negative bacteria, providing valuable insights into the use of these compounds as potential antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2S/c22-14-6-8-15(9-7-14)26-11-18(25)23-21-24-20-16-3-1-2-12-4-5-13(19(12)16)10-17(20)27-21/h1-3,6-10H,4-5,11H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIDGYHXGPOUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)COC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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